molecular formula C27H53N3O B5219123 N'-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYLIDENE)OCTADECANEHYDRAZIDE

N'-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYLIDENE)OCTADECANEHYDRAZIDE

Cat. No.: B5219123
M. Wt: 435.7 g/mol
InChI Key: QTUIZXGZCCZPJJ-UHFFFAOYSA-N
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Description

N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYLIDENE)OCTADECANEHYDRAZIDE is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYLIDENE)OCTADECANEHYDRAZIDE typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with octadecanoyl hydrazine under specific conditions. The reaction is carried out in the presence of a catalyst, often platinum on carbon (Pt/C), and hydrogen gas. The reaction conditions include a temperature of around 70°C and a pressure of 2 MPa .

Industrial Production Methods

In industrial settings, the continuous-flow synthesis method is preferred due to its efficiency and scalability. This method involves the use of a micro fixed-bed reactor, which enhances mass transfer and reduces reaction time significantly. The continuous-flow process can produce the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYLIDENE)OCTADECANEHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: It can be oxidized in the presence of oxidizing agents such as oxone.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a catalyst.

    Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylamines, while reduction can yield amines .

Scientific Research Applications

N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYLIDENE)OCTADECANEHYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYLIDENE)OCTADECANEHYDRAZIDE involves its interaction with specific molecular targets. The compound can act as a stabilizer in various chemical reactions, enhancing the stability and reactivity of the reactants. It also interacts with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A hindered secondary amine used in similar applications.

    2,2,6,6-Tetramethyl-4-piperidone: Used in the synthesis of various organic compounds.

    4-Amino-2,2,6,6-tetramethylpiperidine: Used as an additive for light and heat stability

Uniqueness

N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYLIDENE)OCTADECANEHYDRAZIDE is unique due to its specific structure, which provides enhanced stability and reactivity compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

IUPAC Name

N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]octadecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H53N3O/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(31)29-28-24-22-26(2,3)30-27(4,5)23-24/h30H,6-23H2,1-5H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUIZXGZCCZPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NN=C1CC(NC(C1)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H53N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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